molecular formula C4H6O4S B1622623 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid CAS No. 672952-08-8

5-hydroxy-1,3-oxathiolane-2-carboxylic Acid

Cat. No. B1622623
M. Wt: 150.16 g/mol
InChI Key: LOWHAEXKCMFUMV-UHFFFAOYSA-N
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Description

5-hydroxy-1,3-oxathiolane-2-carboxylic Acid (HTC) is a cyclic amino acid derivative that has been extensively studied due to its potential applications in the fields of medicine and biotechnology. HTC is a member of the thiomorpholine family of compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and HIV-1 Antiviral Agents

5-hydroxy-1,3-oxathiolane-2-carboxylic Acid derivatives have been explored for their potential in HIV-1 antiviral therapy. Research by Faury et al. (1992) involved synthesizing tetrazole oxathiolane nucleoside analogues, like 2-hydroxymethyl-5-[N2-(5′-carboxamido tetrazolyl)]-1,3-oxathiolane, though these were found inactive against HIV-1 retrovirus in preliminary studies (Faury et al., 1992).

Optical Activity and Nucleoside Chemistry

The compound's optical activity has been leveraged in nucleoside chemistry. Kraus and Attardo (1993) reported obtaining cis- and trans-5-Ethoxy-1,3-oxathiolane-2-carboxylic acids in pure form and resolving these isomers into enantiomers, leading to intermediates useful in nucleoside chemistry (Kraus & Attardo, 1993).

Antiviral and Anti-neoplastic Chemotherapy

1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs have significant roles in anti-viral and anti-neoplastic chemotherapy. Bera et al. (2004) synthesized various 1,3-dioxolanylpurine nucleosides, although they were found to be inactive against HCV RNA replication, vaccinia, and HIV in cell-based assays (Bera et al., 2004).

Synthesis of Novel Isomers and Polymerization

Research has also focused on synthesizing novel isomers of 1,3-oxathiolane-2-carboxylic Acid and studying their polymerization properties. For example, Choi, Sanda, and Endo (1998) explored the cationic isomerizations and ring-opening polymerizations of cyclic five-membered dithiocarbonates, including derivatives of 1,3-oxathiolane-2-thione (Choi, Sanda, & Endo, 1998).

Antiviral Activity against HIV-1 and HBV

The antiviral activities of various derivatives of 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid have been evaluated against HIV-1 and HBV. Research by Liu et al. (2000) synthesized several compounds and tested them for cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV (Liu et al., 2000).

properties

IUPAC Name

5-hydroxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHAEXKCMFUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396721
Record name 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1,3-oxathiolane-2-carboxylic Acid

CAS RN

672952-08-8, 147027-04-1
Record name 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A mixture of
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Kocabalkanli, RF Schinazi - Il Farmaco, 2002 - Elsevier
Nucleosides have been of great interest since their strong antiviral activities were discovered. 1,3-Oxathiolane ring system has been known for many years, but it is in recent years that …
Number of citations: 20 www.sciencedirect.com
SJ Mear, LV Nguyen, AJ Rochford… - The Journal of Organic …, 2022 - ACS Publications
By simple combination of water and sodium iodide (NaI) with chlorotrimethylsilane (TMSCl), promotion of a Vorbrüggen glycosylation en route to essential HIV drugs emtricitabine (FTC…
Number of citations: 1 pubs.acs.org
SJ Mear - 2022 - dspace.mit.edu
Innovation in synthetic chemistry enables pharmaceutical research and development by allowing the exploration of diverse chemical space during drug discovery, and by encouraging …
Number of citations: 0 dspace.mit.edu
C Liu, C Ji, C Han, C Gu, J Dai, W Sun… - Computer Aided Chemical …, 2023 - Elsevier
Pharmaceutical intermediates are chemical products that play an important role in the synthesis of drugs. Different from the general chemical production process, the production process …
Number of citations: 0 www.sciencedirect.com
J Han, AM Remete, LS Dobson, L Kiss, K Izawa… - Journal of Fluorine …, 2020 - Elsevier
The role of organo-fluorine compounds in modern health, food and energy related industries is widely-appreciated. The unique properties that fluorine imparts to organic molecules, …
Number of citations: 179 www.sciencedirect.com

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